Ethyl (tert-butoxycarbonyl)alaninate
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Overview
Description
Ethyl (tert-butoxycarbonyl)alaninate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (tert-butoxycarbonyl)alaninate can be synthesized through several methods. One common approach involves the reaction of alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous-flow reactors has also been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (tert-butoxycarbonyl)alaninate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include free alanine, substituted alanine derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl (tert-butoxycarbonyl)alaninate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (tert-butoxycarbonyl)alaninate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, such as peptide bond formation.
Comparison with Similar Compounds
Ethyl (tert-butoxycarbonyl)alaninate can be compared with other Boc-protected amino acid derivatives, such as:
- Mthis compound
- tert-Butoxycarbonyl-protected glycine
- tert-Butoxycarbonyl-protected valine
These compounds share similar protective functionalities but differ in their amino acid backbones, leading to variations in their reactivity and applications. This compound is unique due to its specific combination of ethyl ester and alanine, making it particularly useful in certain synthetic routes and applications .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-6-14-8(12)7(2)11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
InChI Key |
ZFNFXIVKGTXSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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